molecular formula C16H7ClF4N4 B2397508 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338968-41-5

9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No. B2397508
CAS RN: 338968-41-5
M. Wt: 366.7
InChI Key: JPYGVAVZJDJKJX-UHFFFAOYSA-N
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Description

9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C16H7ClF4N4 and its molecular weight is 366.7. The purity is usually 95%.
BenchChem offers high-quality 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

A major focus in the research surrounding 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine and its analogs is on the development of efficient synthesis techniques. Studies have demonstrated various methods to synthesize these compounds, highlighting the versatility of this chemical structure for potential applications in medicinal chemistry and beyond. For instance, Mogilaiah et al. (2010) described an efficient procedure for synthesizing 9-aryl-6-(2-fluorophenyl)-1,2,4-triazolo[4,3-a][1,8]naphthyridines using chloramine-T under microwave irradiation, resulting in products with high purity and good yields. This method underscores the potential for rapid and clean synthesis, essential for the development of pharmaceuticals and research chemicals (Mogilaiah, Dhanaja, Srivani, & Chandra, 2010).

Structural and Biological Activity Studies

Further research has explored the structural characteristics and potential biological activities of these compounds. Di Braccio et al. (2010) synthesized N,N-dialkyl-5-chloro[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides and tested them for anti-inflammatory, antiaggressive, and analgesic properties. Their findings indicated that several compounds exhibited significant anti-inflammatory activity, suggesting that modifications to the naphthyridine structure could lead to the development of new therapeutic agents with minimized side effects (Di Braccio, Roma, Grossi, Ghia, & Mattioli, 2010).

Catalytic and Synthetic Applications

The structural framework of these naphthyridines also lends itself to catalytic applications. Liu et al. (2013) synthesized a planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand and its derived transition-metal complexes. These complexes demonstrated excellent catalytic activity in reactions such as the Cu(I)-catalyzed azide–alkyne cycloaddition, highlighting the potential of naphthyridine derivatives in facilitating chemical transformations (Liu, Pan, Wu, Wang, & Chen, 2013).

Antimicrobial Activity

Research into the antimicrobial properties of naphthyridine derivatives has also been significant. Liuzhou et al. (2015) synthesized novel [1,2,4]triazolo[3,4-h][1,8]naphthyridine-7-carboxylic acid derivatives, evaluating their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some compounds demonstrated superior or comparable activity to existing antibiotics like ciprofloxacin, especially against multi-drug-resistant strains, indicating their potential as novel anti-infective agents (Liuzhou, Yusuo, Tao, Huang, & Guoqiang, 2015).

properties

IUPAC Name

9-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7ClF4N4/c17-10-4-1-5-11(18)12(10)15-24-23-14-9(16(19,20)21)7-8-3-2-6-22-13(8)25(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYGVAVZJDJKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C4=C(C=CC=N4)C=C3C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7ClF4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

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